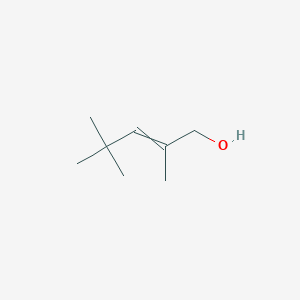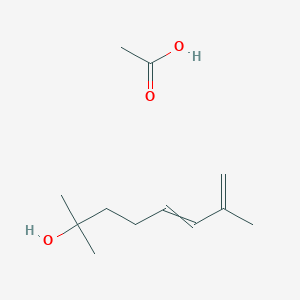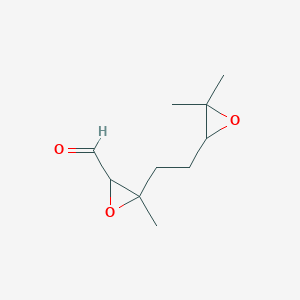
Citraldioxyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citraldioxyd is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinctive aroma and is often used in the fragrance and flavor industries. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile substance in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citraldioxyd typically involves the oxidation of citral, a naturally occurring compound found in the oils of several plants, including lemongrass and lemon myrtle. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of large quantities of citral and oxidizing agents, with the reaction conditions optimized for maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Citraldioxyd undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of various carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Conditions: Reactions are typically carried out at low temperatures (0-5°C) for oxidation and at room temperature for reduction and substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Citraldioxyd has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Citraldioxyd involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In chemical reactions, its reactivity is attributed to the presence of functional groups that can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Citraldioxyd can be compared with other similar compounds such as citral, citronellal, and geraniol. While all these compounds share a similar structural framework, this compound is unique due to its higher oxidation state, which imparts different chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
List of Similar Compounds
Citral: A precursor to this compound, known for its strong lemon scent.
Citronellal: Another related compound with a lemon-like aroma, used in perfumery.
Geraniol: A terpene alcohol with a rose-like scent, used in fragrances and flavorings.
Eigenschaften
CAS-Nummer |
52561-79-2 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZERBAVAPQBRAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)CCC2(C(O2)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
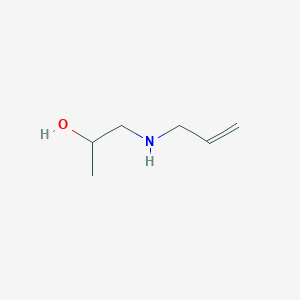
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
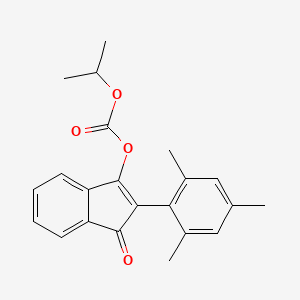
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
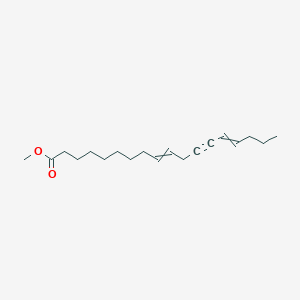
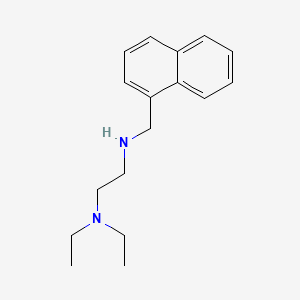
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
